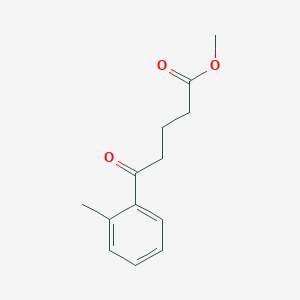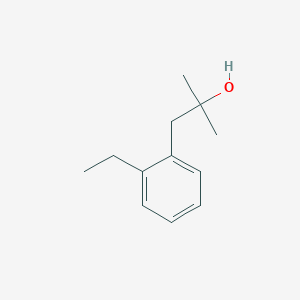
1-(2-Ethylphenyl)-2-methyl-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylphenyl)-2-methyl-2-propanol is an organic compound with a molecular structure that includes an ethyl group attached to a phenyl ring and a tertiary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-2-methyl-2-propanol typically involves the alkylation of 2-ethylphenol with a suitable alkylating agent. One common method is the reaction of 2-ethylphenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid, to yield the desired product. The reaction conditions generally include:
Temperature: 50-100°C
Catalyst: Sulfuric acid or other strong acids
Solvent: Often carried out in an organic solvent like toluene or xylene
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Feedstock: Continuous supply of 2-ethylphenol and isobutylene
Catalyst: Acidic ion-exchange resins or solid acid catalysts
Reaction Conditions: Optimized temperature and pressure to maximize yield and minimize by-products
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into hydrocarbons or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Nitro compounds, halogenated compounds, sulfonated compounds
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Ethylphenyl)-2-methyl-2-propanol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Membrane Interaction: It may integrate into lipid bilayers, altering membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methylphenyl)-2-methyl-2-propanol
- 1-(2-Isopropylphenyl)-2-methyl-2-propanol
- 1-(2-Propylphenyl)-2-methyl-2-propanol
Uniqueness
1-(2-Ethylphenyl)-2-methyl-2-propanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-10-7-5-6-8-11(10)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMBJMVGAREDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
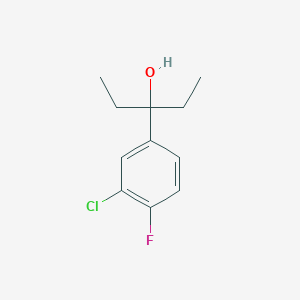
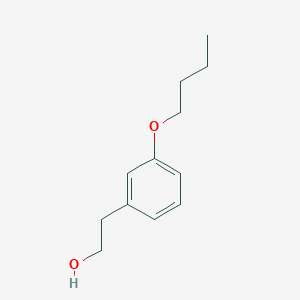
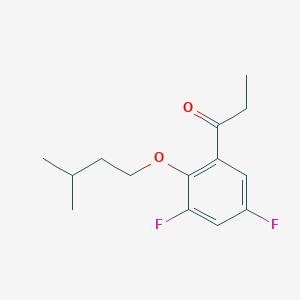
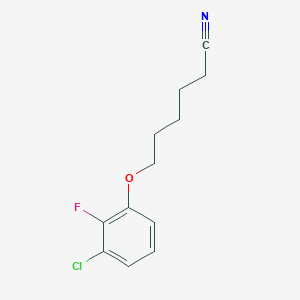
![4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile](/img/structure/B7992823.png)
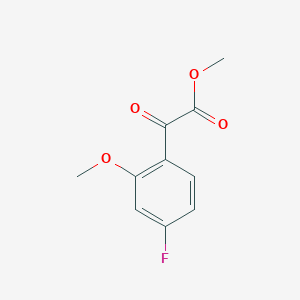

![4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile](/img/structure/B7992837.png)
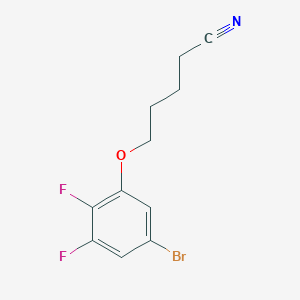
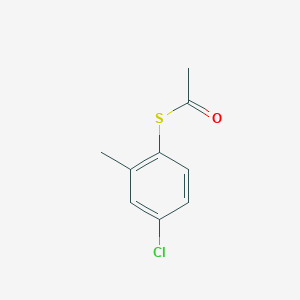

![1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992879.png)
